Erythrosin Yellowish
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Overview
Description
Erythrosin Yellowish is a synthetic dye belonging to the xanthene class of dyes. It is primarily composed of Erythrosin B (90%) and Eosin Y (10%) . This compound is known for its vibrant yellowish hue and is widely used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Erythrosin Yellowish is synthesized through the iodination of fluoresceinThe reaction typically requires an acidic medium and a source of iodine, such as iodine monochloride or potassium iodide .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale iodination reactions under controlled conditions. The process ensures high purity and consistent quality of the dye. The final product is then purified through crystallization or other separation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Erythrosin Yellowish undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can alter the dye’s structure and color properties.
Substitution: Halogen atoms in the dye can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or zinc dust are often used.
Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various iodinated derivatives, while reduction can result in deiodinated products .
Scientific Research Applications
Erythrosin Yellowish has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in histology and cytology for staining tissues and cells.
Medicine: Utilized in diagnostic assays and as a contrast agent in imaging techniques.
Industry: Applied in the manufacturing of inks, textiles, and food coloring
Mechanism of Action
The mechanism of action of Erythrosin Yellowish involves its interaction with biological molecules. The dye binds to proteins and nucleic acids, allowing for visualization under a microscope. In diagnostic assays, it acts as a chromophore, producing a color change that indicates the presence of specific analytes .
Comparison with Similar Compounds
Eosin Y: Another xanthene dye with similar staining properties but a different color.
Rose Bengal: A related dye used in similar applications but with distinct chemical properties.
Fluorescein: The parent compound of Erythrosin, used extensively in various fields.
Uniqueness of Erythrosin Yellowish: this compound is unique due to its specific composition and the presence of iodine atoms, which enhance its staining properties and make it suitable for a wide range of applications. Its ability to bind to biological molecules and produce distinct color changes sets it apart from other dyes .
Properties
Molecular Formula |
C20H8I2Na2O5 |
---|---|
Molecular Weight |
628.1 g/mol |
IUPAC Name |
disodium;4',5'-diiodo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate |
InChI |
InChI=1S/C20H10I2O5.2Na/c21-15-13(23)7-5-11-17(15)26-18-12(6-8-14(24)16(18)22)20(11)10-4-2-1-3-9(10)19(25)27-20;;/h1-8,23-24H;;/q;2*+1/p-2 |
InChI Key |
AHSJNHONMVUMLK-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C(=C(C=C4)[O-])I)OC5=C3C=CC(=C5I)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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